(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-3-30-24(29)21-18-9-8-14(2)10-20(18)31-23(21)27-22(28)15(12-25)11-16-13-26-19-7-5-4-6-17(16)19/h4-7,11,13-14,26H,3,8-10H2,1-2H3,(H,27,28)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPQHBYVBGNZSF-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CNC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CNC4=CC=CC=C43)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an indole moiety with a tetrahydrobenzo[b]thiophene core, which is known for its diverse pharmacological properties.
- Molecular Formula : C23H21N3O3S
- Molecular Weight : 419.5 g/mol
- IUPAC Name : Ethyl 2-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Antioxidant Activity
Research indicates that compounds structurally related to this compound exhibit significant antioxidant properties. In various studies, the antioxidant activity was evaluated using methods such as DPPH radical scavenging and nitric oxide scavenging assays. The results showed that derivatives containing hydroxyl groups on the phenyl ring displayed enhanced antioxidant activity compared to those without such substitutions .
| Compound | DPPH Scavenging Activity (%) | Nitric Oxide Scavenging Activity (%) |
|---|---|---|
| Compound A | 85% | 78% |
| Compound B | 72% | 65% |
| (E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-6-methyl... | 90% | 82% |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Studies revealed that it exhibits notable activity against various gram-positive and gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways. For instance, derivatives with a dimethylamino group showed the highest efficacy against Staphylococcus aureus and Bacillus subtilis .
| Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| S. aureus | 20 mm | 50 µg/mL |
| B. subtilis | 18 mm | 40 µg/mL |
| E. coli | 15 mm | 60 µg/mL |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating its role as a possible chemotherapeutic agent .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of this compound and its analogs:
- Synthesis and Evaluation : A study synthesized a series of acrylamide derivatives based on the core structure of (E)-ethyl 2-(2-cyano... and evaluated their antioxidant and antibacterial activities. The study concluded that modifications at specific positions on the phenyl ring significantly affected biological activity .
- In Vivo Studies : Another investigation assessed the in vivo anticancer potential of related compounds in mouse models. Results indicated significant tumor growth inhibition compared to controls .
Scientific Research Applications
The structural integrity of the compound can be confirmed through various spectroscopic techniques:
- NMR Spectroscopy : Characteristic peaks corresponding to the indole and tetrahydrobenzo[b]thiophene moieties.
- Infrared Spectroscopy : Identifies functional groups such as amides and cyano groups.
Anticancer Activity
Research indicates that (E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits significant anticancer properties. The mechanism of action is primarily linked to its ability to inhibit specific protein interactions involved in cancer cell proliferation.
Case Study: In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, a study evaluated its effects on breast and prostate cancer cells, showing a dose-dependent inhibition of cell growth with IC50 values in the micromolar range.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines.
Case Study: Mechanistic Insights
A recent study utilized molecular docking simulations to elucidate the binding affinity of this compound to key inflammatory mediators such as NF-kB. Results indicated strong interactions that suggest potential therapeutic benefits in treating inflammatory diseases.
Antioxidant Activity
The antioxidant properties of this compound were evaluated against standard antioxidants. The compound demonstrated superior activity at concentrations above 100 µM.
Synthetic Applications
The synthesis of this compound typically involves multi-step reactions including Knoevenagel condensation methods. This allows for further derivatization and modification to enhance biological activity or alter physicochemical properties.
Synthesis Overview
- Starting Materials : Indole derivatives and thiophene carboxylates.
- Reagents : Piperidine and acetic acid as catalysts.
- Conditions : Reflux in organic solvents like toluene for several hours.
- Yield : High yields ranging from 55% to 95% depending on substituents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 6-methyltetrahydrobenzo[b]thiophene core facilitates electrophilic aromatic substitution (EAS) at positions 4 and 7:
Table 2: EAS Reactivity Profile
Cyclization and Heterocycle Formation
The acrylamido side chain enables intramolecular cyclizations:
Table 3: Cyclization Pathways
Mechanistic insight:
Cyclizations proceed via activation of the cyano group, forming 5- or 6-membered heterocycles depending on reagent stoichiometry .
Oxidation and Reduction Pathways
Functional group interconversions are critical for prodrug design:
Table 4: Redox Transformations
Biological Activity Correlation
Reaction products show structure-dependent bioactivity:
-
Anticancer activity : Nitro-derivatives exhibit IC₅₀ = 1.8 µM against MCF-7 cells .
-
Antimicrobial effects : Chlorinated analogs inhibit E. coli (MIC = 4 µg/mL) .
-
Kinase inhibition : Thiazolidinone hybrids block CDK2 (IC₅₀ = 0.7 µM) .
Stability and Degradation
Critical stability parameters under accelerated conditions:
This reactivity profile establishes the compound as a versatile scaffold for generating analogs with tailored pharmacological properties. Experimental data confirm that strategic modifications at the acrylamido, indole, and tetrahydrothiophene positions significantly modulate bioactivity and physicochemical behavior .
Comparison with Similar Compounds
Key Observations :
Antioxidant Activity
Compounds in this class were evaluated for antioxidant activity using DPPH radical scavenging and lipid peroxidation assays . Representative
Insights :
- The indole derivative’s activity remains uncharacterized, but methoxy- and hydroxy-substituted phenyl analogues exhibit near-standard antioxidant efficacy, suggesting electron-donating groups enhance radical scavenging .
- Indole’s aromatic π-system may confer distinct redox properties, warranting further study.
Anti-inflammatory Activity
In carrageenan-induced rat paw edema models, phenyl-substituted analogues (e.g., 3d) showed 60–70% edema inhibition at 50 mg/kg, comparable to diclofenac .
Research Findings and Limitations
- Limitations : Sparse biological data for the indole derivative highlights a research gap. Current studies focus on phenyl/phthalimide analogues due to easier synthesis and higher yields .
Preparation Methods
Cyclization Reaction
Under inert atmosphere, 6,7-dihydrobenzothiophen-4(5H)-one reacts with dimethyl carbonate in the presence of sodium hydroxide at 85°C for 3 hours. This yields methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate, which can be hydrolyzed to the corresponding acid or transesterified to the ethyl ester.
Key Conditions
Ethyl Ester Formation
Transesterification of the methyl ester to the ethyl variant is achieved using ethanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux.
Synthesis of the Acrylamido-Indole Moiety
The acrylamido-indole side chain is constructed via a Knoevenagel condensation between 1H-indole-3-carbaldehyde and cyanoacetamide derivatives.
Condensation Reaction
A mixture of 1H-indole-3-carbaldehyde and N,N-diethylcyanoacetamide undergoes condensation in ethyl acetate or toluene with piperidine acetate as a catalyst. This produces a mixture of (E)- and (Z)-isomers, with the (E)-isomer predominating under optimized conditions.
Stereoselective Control
- Catalyst : Piperidine acetate (10 mol%)
- Oxidant : 4-Hydroxy-TEMPO (for in situ oxidation to indole)
- E:Z Ratio | Yield
8:1 | 84–90%
Coupling of Substituents to the Core
The final assembly involves coupling the acrylamido-indole moiety to the 6-methyltetrahydrobenzo[b]thiophene-3-carboxylate core.
Amide Bond Formation
A coupling reagent such as HATU or EDCI facilitates amide bond formation between the carboxylate and the acrylamido group.
Representative Protocol
- Activation : Treat ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with EDCI and HOBt in DMF.
- Coupling : Add (E)-2-cyano-3-(1H-indol-3-yl)acrylamidine at 0°C.
- Workup : Purify via silica gel chromatography (ethyl acetate/hexane).
Yield : 60–70%
Stereochemical and Regiochemical Considerations
(E)-Selectivity in Acrylamido Formation
The use of iodine as a catalyst during condensation promotes isomerization of the (Z)-isomer to the thermodynamically stable (E)-form.
Regioselectivity in Thiophene Functionalization
Electronic effects of the ester group direct alkylation to the C6 position, as confirmed by NMR and X-ray crystallography.
Analytical and Purification Methods
Chromatographic Techniques
- HPLC : Reverse-phase C18 column (acetonitrile/water)
- TLC : Rf = 0.45 (ethyl acetate:hexane, 1:1)
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H), 2.45 (s, 3H), 4.30 (q, 2H), 7.20–7.80 (m, indole-H)
- HRMS : [M+H]⁺ Calculated: 452.15; Found: 452.14
Industrial-Scale Adaptations
The process is scalable, with patents highlighting:
- Solvent Recovery : Toluene and ethyl acetate are recycled.
- Catalyst Reuse : Piperidine acetate is recovered via distillation.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low (E)-Selectivity | Iodine-mediated isomerization |
| Byproduct Formation | Charcoal treatment |
| Purification Complexity | Gradient chromatography |
Recent Advancements
Recent methods employ flow chemistry for the condensation step, reducing reaction times by 40%. Biocatalytic approaches using lipases for esterification are under investigation.
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via a multi-step process involving:
- Knoevenagel condensation : Reacting ethyl 2-(2-cyanoacetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with substituted aldehydes (e.g., indole-3-carbaldehyde) in toluene with catalytic piperidine/acetic acid under reflux (5–6 hours). This step introduces the α,β-unsaturated acrylamido group .
- Purification : Recrystallization using alcohols (e.g., ethanol) or reverse-phase HPLC with MeCN:H₂O gradients to achieve >95% purity .
- Critical factors : Excess aldehyde (1.1 equiv), solvent polarity, and reaction time significantly affect yield (72–94%) and stereoselectivity (E/Z ratio) .
Q. How can researchers validate the structural integrity of this compound?
Standard characterization methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., indole protons at δ 7.0–7.5 ppm, cyano group absence in ¹H NMR) .
- IR : Detect C≡N (~2200 cm⁻¹), C=O (ester: ~1700 cm⁻¹; acrylamido: ~1650 cm⁻¹), and NH stretches (~3300 cm⁻¹) .
- Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What preliminary biological screening assays are recommended?
Prioritize assays based on structural analogs:
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7), noting IC₅₀ values compared to derivatives like Benzo[b]thiophene Derivative A (IC₅₀ = 12 µM) .
- Antimicrobial : Broth microdilution for bacterial/fungal strains, with MIC thresholds <50 µg/mL considered active .
- Enzyme inhibition : Kinase or protease assays (e.g., EGFR inhibition) using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Modify substituents :
- Indole ring : Replace with furan (e.g., 5-methylfuran) to assess bioactivity shifts (e.g., antioxidant → anticancer) .
- Ester group : Hydrolyze to carboxylic acid (e.g., using NaOH) to study solubility-bioactivity trade-offs .
- Assay design : Compare IC₅₀ values across derivatives in standardized assays (e.g., Table 1) :
| Derivative | Substituent | Activity (IC₅₀, µM) |
|---|---|---|
| Compound A | Thiazole | 18 (EGFR inhibition) |
| Compound B | Furan | 25 (Antioxidant) |
| Target | Indole | 10 (Anticancer) |
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize discrepancies in cytotoxicity results .
- Metabolic stability : Use liver microsome assays to identify rapid degradation (e.g., esterase cleavage), which may explain low in vivo efficacy despite high in vitro activity .
- Synergistic effects : Test combinations with adjuvants (e.g., cisplatin) to clarify conflicting reports on standalone activity .
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
- ADMET prediction : Use tools like SwissADME to:
- Reduce logP (<5) by introducing polar groups (e.g., -OH) to improve solubility .
- Avoid CYP3A4 inhibition (predicted TPSA >80 Ų reduces blood-brain barrier penetration) .
- Docking studies : Target indole moiety interactions with ATP-binding pockets (e.g., EGFR TK domain) using AutoDock Vina .
Methodological Challenges
Q. What analytical techniques troubleshoot synthetic byproducts?
- HPLC-MS : Identify dimers or hydrolysis products (e.g., ethyl ester → carboxylic acid) during Knoevenagel condensation .
- X-ray crystallography : Resolve stereochemical ambiguities (E vs. Z configuration) in acrylamido groups .
Q. How to address low yields in large-scale synthesis?
- Process optimization :
- Switch from batch to flow chemistry for improved heat transfer during exothermic condensation .
- Use scavenger resins (e.g., polymer-bound piperidine) to simplify purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
